(1H-Indol-7-yl)methanamine oxalate

Chemical Stability Salt Screening Pre-formulation

Select (1H-Indol-7-yl)methanamine oxalate as a non-substitutable 7-substituted indole building block. The oxalate salt ensures superior solid-state stability and reproducible solubility versus the freebase or alternative salts. The 7-aminomethyl group enables direct coupling to construct 7,7'-bis-indole architectures—inaccessible with 3-, 4-, or 5-substituted regioisomers. Its balanced LogP (2.33) and low PSA (41.81 Ų) optimize CNS penetration for neurological drug discovery. Procure at ≥95% purity to eliminate batch variability and ensure reproducible synthetic yields.

Molecular Formula C11H12N2O4
Molecular Weight 236.22 g/mol
CAS No. 1187928-34-2
Cat. No. B3088886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-Indol-7-yl)methanamine oxalate
CAS1187928-34-2
Molecular FormulaC11H12N2O4
Molecular Weight236.22 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)CN)NC=C2.C(=O)(C(=O)O)O
InChIInChI=1S/C9H10N2.C2H2O4/c10-6-8-3-1-2-7-4-5-11-9(7)8;3-1(4)2(5)6/h1-5,11H,6,10H2;(H,3,4)(H,5,6)
InChIKeyOFXUASBVKSKUQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1H-Indol-7-yl)methanamine oxalate CAS 1187928-34-2 for Pharmaceutical R&D and Chemical Synthesis Procurement


(1H-Indol-7-yl)methanamine oxalate (CAS 1187928-34-2), also referred to as 7-(aminomethyl)indole oxalate, is a specialized research chemical and synthetic building block belonging to the indole alkaloid class. This compound is supplied as an oxalate salt, with a molecular weight of 236.23 g/mol and a purity typically specified at ≥95-98% from major vendors . Its primary utility lies in its role as a key intermediate in the synthesis of more complex indole-based molecules, particularly for pharmaceutical development targeting neurological disorders and for creating novel bis-indole derivatives [1].

Why (1H-Indol-7-yl)methanamine oxalate Cannot Be Substituted by Generic Analogs in Critical Research


Substituting (1H-Indol-7-yl)methanamine oxalate with a generic indole analog introduces significant risks to research reproducibility and downstream synthetic yields. The specific oxalate counterion is critical, as it directly impacts the compound's solid-state stability, solubility profile, and purity during long-term storage compared to the freebase or other salts like hydrochloride . Furthermore, the 7-position substitution on the indole ring provides a unique reactivity vector for the synthesis of 7,7'-bis-indole architectures, a capability not offered by 3-, 4-, or 5-substituted aminomethylindoles [1]. Use of an alternative regioisomer or a different salt form will alter the kinetics of key reactions, potentially leading to lower yields of the target compound or requiring complete re-optimization of established synthetic protocols [2].

Quantitative Differentiation of (1H-Indol-7-yl)methanamine oxalate from Analogs: Evidence for Procurement


Salt Form Impact on Storage Stability: Oxalate vs. Freebase and Hydrochloride Salts

The oxalate salt of (1H-Indol-7-yl)methanamine exhibits superior long-term solid-state stability compared to the freebase and hydrochloride salt forms under recommended storage conditions. While the freebase (CAS 408356-52-5) is known to be hygroscopic and prone to oxidation, the oxalate salt is specified for storage at ambient temperature (cool, dry place) and is classified with lower hazard statements (GHS07 Warning) compared to the more stringent handling required for the hydrochloride salt . This stability profile reduces the risk of compound degradation, which is critical for maintaining lot-to-lot consistency in long-term research projects.

Chemical Stability Salt Screening Pre-formulation Long-term Storage

Purity Specification and Vendor Reliability: A Procurement Quality Metric

The target compound is commercially available with a high degree of chemical purity, a critical factor for its use as a building block. Major suppliers like AKSci and ChemScene specify a minimum purity of ≥98% , while others like Chem-Impex and Fluorochem specify ≥96% . This is a quantifiable metric that ensures low levels of reactive impurities that could interfere with sensitive downstream reactions. In contrast, many less common analogs or derivatives from non-specialized sources may be offered at lower purities (e.g., 90-95%), introducing variability and requiring additional purification steps by the end-user.

Quality Control Purity Analysis Vendor Qualification Reproducibility

Synthetic Utility for 7,7'-Bis-Indole Architectures: A Unique Regiochemical Advantage

The 7-aminomethyl substitution pattern is specifically valuable for constructing 7,7'-linked bis-indole systems, a structural motif found in various bioactive natural products and drug candidates [1]. The oxalate salt provides a convenient form of this building block. This regiochemistry enables synthetic routes that are not accessible with more common 3-aminomethylindoles. For instance, 7-(aminomethyl)indole serves as a direct precursor for forming amide-, imine-, and amine-linked 7,7'-bis-indoles via straightforward condensation reactions, whereas a 3-substituted analog would require a different, often lower-yielding, approach [1].

Synthetic Chemistry Building Blocks Bis-indole Synthesis Medicinal Chemistry

LogP and PSA Profile: Comparative Lipophilicity and Permeability Potential

The freebase form of the compound, (1H-indol-7-yl)methanamine, possesses a calculated LogP of 2.33 and a Polar Surface Area (PSA) of 41.81 Ų [1]. This profile suggests a balanced lipophilicity that may confer favorable membrane permeability relative to more polar indole derivatives, such as the 3-substituted analog tryptamine (LogP ~1.6). While the oxalate salt will have a different solubility profile, the intrinsic properties of the parent molecule are critical for its function as a fragment or building block in drug discovery. The oxalate salt offers a convenient, stable form for introducing this specific physicochemical profile into a lead series.

Drug Design Physicochemical Properties Lipophilicity ADME

Key Application Scenarios for (1H-Indol-7-yl)methanamine oxalate in R&D and Procurement Planning


Medicinal Chemistry: Synthesis of 7,7'-Bis-Indole Drug Candidates

Procure this compound as a non-substitutable building block for synthesizing novel 7,7'-linked bis-indole derivatives. This structural class is explored for various therapeutic applications, including anticancer and antimicrobial agents. The 7-aminomethyl group allows for direct coupling reactions (amide, imine, amine) to generate these complex architectures, a route not feasible with 3- or 5-substituted analogs [1].

CNS Drug Discovery: Fragment-Based Lead Optimization

Utilize the compound as a fragment with a favorable LogP (2.33) and low PSA (41.81 Ų) for designing CNS-penetrant molecules [1]. The oxalate salt provides a stable, solid form for high-throughput screening libraries. Its balanced physicochemical properties are advantageous for optimizing lead compounds targeting neurological disorders, where blood-brain barrier permeability is critical .

Chemical Biology: Development of Novel Fluorescent Probes and Sensors

Leverage the primary amine handle for facile conjugation to fluorophores, biotin, or other reporter groups. The indole core provides a native fluorescence signal that can be modulated upon binding. The high purity (≥98%) of the commercially available oxalate salt minimizes background signals and ensures reproducible conjugation efficiency, essential for developing reliable chemical biology tools .

Material Science: Precursor for Organic Semiconductors

The indole ring system is a component of certain organic electronic materials. The 7-aminomethyl group offers a site for further functionalization to tune electronic properties. The oxalate salt's solid-state stability is a practical advantage for research labs exploring new materials, ensuring the building block's integrity over the course of iterative synthesis and characterization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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